2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid
Overview
Description
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid is a complex organic compound that belongs to the class of phenoxyacetic acid derivatives. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups and an ethoxy chain linked to a dimethylethanamine moiety. The oxalic acid component forms a salt with the amine, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine typically involves a multi-step process:
Preparation of 2,6-dimethylphenoxyacetic acid: This is achieved by reacting 2,6-dimethylphenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid derivative.
Formation of the ethoxy intermediate: The phenoxyacetic acid is then reacted with ethylene oxide to introduce the ethoxy group, forming 2-[2-(2,6-dimethylphenoxy)ethoxy]acetic acid.
Amine substitution: The ethoxy intermediate is further reacted with N,N-dimethylethanamine under controlled conditions to form the final amine derivative.
Formation of the oxalate salt: The final step involves reacting the amine derivative with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reactions and high yields.
Purification steps: Including crystallization and filtration to ensure the purity of the final product.
Quality control: Ensuring the compound meets industry standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine undergoes several types of chemical reactions:
Reduction: The compound can be reduced to form corresponding alcohols or amines under reducing conditions.
Substitution: The ethoxy and amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Alcohols and amines.
Substitution products: Various alkylated or aminated derivatives.
Scientific Research Applications
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine involves:
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylphenoxyacetic acid: A precursor in the synthesis of the target compound.
2,6-dimethylphenol: Another related compound with similar structural features.
Phenoxyacetic acid derivatives: A class of compounds with similar chemical properties and applications.
Uniqueness
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable salts with oxalic acid further enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12-6-5-7-13(2)14(12)17-11-10-16-9-8-15(3)4;3-1(4)2(5)6/h5-7H,8-11H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFAFPPVRNYWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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